molecular formula C9H3BrCl2N2O2 B13931374 6-Bromo-2,4-dichloro-3-nitroquinoline

6-Bromo-2,4-dichloro-3-nitroquinoline

Cat. No.: B13931374
M. Wt: 321.94 g/mol
InChI Key: CXVZUSCVIFDMMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2).

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,4-dichloro-3-nitroquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-3-nitroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of bromine, chlorine, and nitro groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,4-dichloroquinoline
  • 6-Bromo-4-methyl-3-nitroquinoline
  • 6-Bromo-2,4-dichloroquinazoline

Uniqueness

6-Bromo-2,4-dichloro-3-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity .

Properties

Molecular Formula

C9H3BrCl2N2O2

Molecular Weight

321.94 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-nitroquinoline

InChI

InChI=1S/C9H3BrCl2N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H

InChI Key

CXVZUSCVIFDMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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